

Structure Elucidation of (5-(Benzyloxy)pyridin-2-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (5-(Benzyloxy)pyridin-2-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **(5-(Benzyloxy)pyridin-2-yl)methanol**. The methodologies and data presented herein are compiled to assist researchers in the identification and characterization of this and structurally related compounds, which are of interest in medicinal chemistry and drug development. The data is presented in a clear, tabular format for ease of comparison, and detailed experimental protocols are provided.

Spectroscopic Data

The structural confirmation of **(5-(Benzyloxy)pyridin-2-yl)methanol** is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
~8.30	d	~2.5	1H	H-6 (Pyridine)
~7.50	dd	~8.5, 2.5	1H	H-4 (Pyridine)
~7.45 - 7.30	m	-	5H	Phenyl-H
~7.25	d	~8.5	1H	H-3 (Pyridine)
~5.15	s	-	2H	-O-CH ₂ -Ph
~4.70	s	-	2H	-CH ₂ -OH
~3.50	br s	-	1H	-OH

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~158.0	Quaternary	C-5 (Pyridine)
~155.0	Quaternary	C-2 (Pyridine)
~145.0	Methine	C-6 (Pyridine)
~136.5	Quaternary	C-ipso (Phenyl)
~128.8	Methine	C-meta (Phenyl)
~128.3	Methine	C-para (Phenyl)
~127.7	Methine	C-ortho (Phenyl)
~122.0	Methine	C-4 (Pyridine)
~120.0	Methine	C-3 (Pyridine)
~70.5	Methylene	-O-CH ₂ -Ph
~64.0	Methylene	-CH ₂ -OH

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Frequency (cm ⁻¹)	Intensity	Assignment
~3400	Broad	O-H stretch (alcohol)
~3030	Medium	Aromatic C-H stretch
~2920	Medium	Aliphatic C-H stretch
~1590, 1500, 1450	Strong	C=C and C=N aromatic ring stretches
~1240	Strong	C-O-C stretch (ether)
~1050	Strong	C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Proposed Fragment
215.09	High	$[M]^+$ (Molecular Ion)
184.08	Moderate	$[M - CH_2OH]^+$
107.05	Moderate	$[C_7H_7O]^+$
91.05	High	$[C_7H_7]^+$ (Tropylium ion)
77.04	Moderate	$[C_6H_5]^+$

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **(5-(Benzyloxy)pyridin-2-yl)methanol** are provided below.

Synthesis of (5-(Benzyloxy)pyridin-2-yl)methanol

A plausible synthetic route involves the reduction of methyl 5-(benzyloxy)picolinate.

Materials:

- Methyl 5-(benzyloxy)picolinate
- Lithium aluminum hydride ($LiAlH_4$)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- Saturated aqueous sodium sulfate (Na_2SO_4) solution
- Anhydrous magnesium sulfate ($MgSO_4$)

- Silica gel for column chromatography
- Ethyl acetate
- Hexanes

Procedure:

- A solution of methyl 5-(benzyloxy)picolinate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH_4 (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
- The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again, while maintaining the temperature below 10 °C.
- The resulting mixture is stirred for 30 minutes, and the solid precipitate is removed by filtration through a pad of Celite. The filter cake is washed with ethyl acetate.
- The combined organic filtrates are dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure **(5-(Benzyloxy)pyridin-2-yl)methanol**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer.
- The sample is dissolved in deuterated chloroform (CDCl_3).

- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

- The IR spectrum is recorded on an FT-IR spectrometer.
- The sample is analyzed as a thin film on a NaCl plate or as a KBr pellet.
- Frequencies are reported in reciprocal centimeters (cm^{-1}).

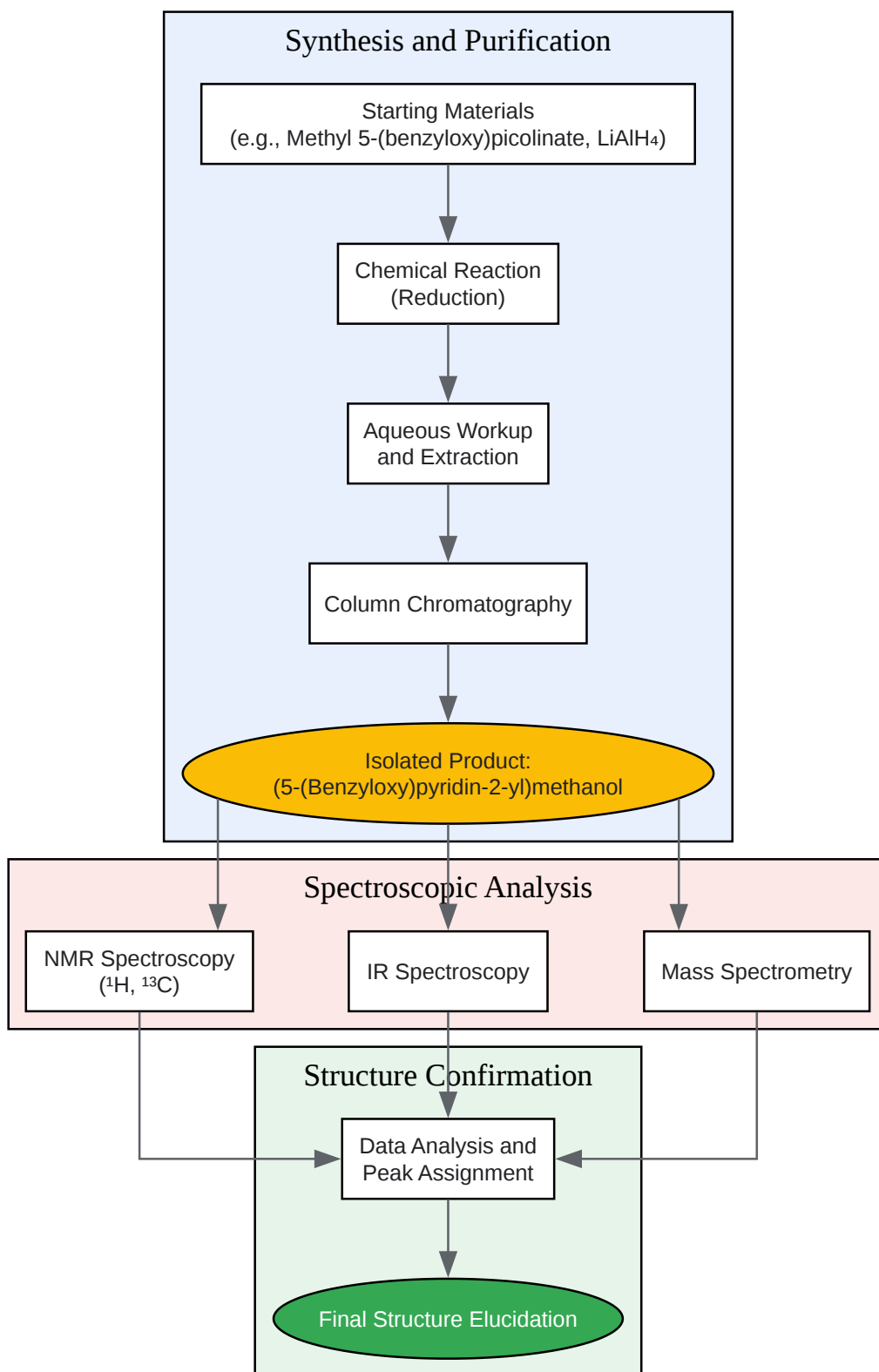
Mass Spectrometry (MS):

- Mass spectra are obtained on a mass spectrometer with an electron ionization (EI) source.
- The sample is introduced via direct infusion or gas chromatography.
- The mass-to-charge ratio (m/z) of the fragments is reported.

Visualizations

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the synthesis and structural elucidation of a target compound like **(5-(Benzyloxy)pyridin-2-yl)methanol**.



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Caption: Workflow for the synthesis and structural analysis.

This guide provides a foundational understanding of the structural characteristics and analytical methodologies for **(5-(Benzyloxy)pyridin-2-yl)methanol**. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and characterization of novel pyridine derivatives for potential therapeutic applications.

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